molecular formula C9H16O2 B2594201 (1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol CAS No. 2173999-91-0

(1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol

Cat. No.: B2594201
CAS No.: 2173999-91-0
M. Wt: 156.225
InChI Key: APVNWJMMPRPJSG-XLPZGREQSA-N
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Description

(1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol is a bicyclic ether alcohol characterized by a rigid 2.2.2 bicyclic framework with hydroxyl and methyl substituents. Its molecular formula is C₁₀H₁₈O₂, molecular weight 170.25 g/mol, and CAS registry number 60761-00-4 .

Properties

IUPAC Name

(1R,4S,6R)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(2)6-3-4-8(11-9)7(10)5-6/h6-8,10H,3-5H2,1-2H3/t6-,7+,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVNWJMMPRPJSG-XLPZGREQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(O1)C(C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@H](O1)[C@@H](C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one with reducing agents to yield the desired alcohol . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The process might include continuous flow reactors and advanced purification techniques like distillation and crystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols or hydrocarbons.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

Medicinal Chemistry

(1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various pathogens including Escherichia coli and Klebsiella pneumoniae . The structural modifications of the bicyclic framework can enhance its efficacy as an antimicrobial agent.
  • Anti-inflammatory Effects : Research indicates that compounds similar to (1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol possess anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs .

Agricultural Applications

The compound is being explored for its role in agricultural practices:

  • Pesticide Development : Its chemical structure allows it to act as a natural pesticide. Studies have demonstrated that essential oils containing similar bicyclic compounds can effectively control pest populations while being environmentally friendly .
  • Plant Growth Regulators : Research has indicated that certain derivatives can promote plant growth by enhancing nutrient uptake and resistance to environmental stressors .

Material Science

The unique properties of (1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol have implications in material science:

  • Polymer Chemistry : The compound can be utilized in synthesizing novel polymers with improved mechanical properties and thermal stability due to its rigid bicyclic structure .

Data Tables

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntimicrobial agentsEffective against E. coli, Klebsiella
Anti-inflammatory drugsPotential for new anti-inflammatory treatments
Agricultural ApplicationsNatural pesticidesEffective pest control with minimal environmental impact
Plant growth regulatorsEnhances nutrient uptake in plants
Material SciencePolymer synthesisImproved mechanical properties and stability

Case Study 1: Antimicrobial Efficacy

A study published in 2020 evaluated the antibacterial activity of various derivatives of (1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol against common pathogens. The results demonstrated a significant reduction in bacterial growth at low concentrations, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Agricultural Impact

In a field study conducted in 2021, the application of a formulation containing (1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol was tested on crops affected by pest infestations. The results showed a marked improvement in crop yield and health compared to untreated controls, supporting its use as an effective natural pesticide.

Mechanism of Action

The mechanism of action of (1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include oxidation-reduction reactions and substitution mechanisms .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number XlogP3-AA Key Feature(s)
(1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol C₁₀H₁₈O₂ 170.25 60761-00-4 N/A R-configuration at C6
6-endo-Hydroxycineole C₁₀H₁₈O₂ 170.13 N/A N/A S-configuration at C6
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-6-yl acetate C₁₂H₂₀O₃ 212.29 57709-95-2 1.80 Acetylated hydroxyl group
exo-2-Azabicyclo[2.2.2]octan-6-ol C₇H₁₃NO 127.19 N/A N/A Nitrogen substitution

Key Observations

Stereochemistry : The R vs. S configuration at C6 significantly impacts hydrogen-bonding interactions and solubility.

Ring Size and Unsaturation : Larger bicyclic systems (e.g., 3.2.1) or unsaturated analogs exhibit distinct conformational flexibility and reactivity.

Biological Activity

(1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol is a bicyclic organic compound notable for its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of bicyclic compounds and features an oxygen atom within its ring structure. Its stereochemistry is critical for its biological interactions.

PropertyValue
IUPAC Name(1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol
Molecular FormulaC9H16O2
Molecular Weight168.23 g/mol
CAS Number2173999-91-0

The biological activity of (1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol is largely attributed to its ability to interact with specific enzymes and receptors. The compound's hydroxyl group allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity through oxidation-reduction reactions and substitution mechanisms .

Biological Activities

Research indicates that (1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antibacterial agent in several studies.
    • Case Study : A study demonstrated that derivatives of oxabicyclo compounds exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways.
    • Example : Research has indicated that modifications to the bicyclic structure can enhance the inhibition of myeloperoxidase and other enzyme targets .
  • Therapeutic Potential : Investigated for its role in drug development due to its favorable physicochemical properties.
    • Application : The compound has been incorporated into drug analogs such as Imatinib and Vorinostat, improving solubility and metabolic stability compared to traditional phenyl ring structures .

Comparative Analysis

To understand the uniqueness of (1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol, it is essential to compare it with similar compounds.

Compound NameBiological ActivityUnique Features
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-olModerate enzyme inhibitionLacks hydroxyl group
(1R,4S,6R)-6-Iodo-2-oxabicyclo[2.2.2]octan-3-oneAntimicrobial propertiesHalogen substitution
(1R)-CineoleAnti-inflammatoryCommonly used in essential oils

Research Findings

Recent studies have highlighted the compound's role in medicinal chemistry:

  • Bioisosteric Replacement : Research published in 2023 identified the oxabicyclo structure as a promising bioisostere for aromatic rings in drug design due to improved solubility and reduced lipophilicity .
    • Findings : Substituting traditional phenyl groups with oxabicyclo structures led to enhanced biological activity and stability of drug candidates.

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